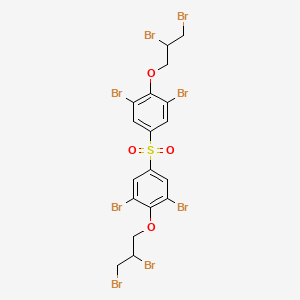

1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene)

説明

BenchChem offers high-quality 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1,3-dibromo-5-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfonyl-2-(2,3-dibromopropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Br8O4S/c19-5-9(21)7-29-17-13(23)1-11(2-14(17)24)31(27,28)12-3-15(25)18(16(26)4-12)30-8-10(22)6-20/h1-4,9-10H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZVMVIHYSYLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OCC(CBr)Br)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCC(CBr)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Br8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044942 | |

| Record name | 1,1'-Sulfonylbis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

965.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42757-55-1 | |

| Record name | Tetrabromobisphenol S bis(2,3-dibromopropyl ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42757-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042757551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-sulfonylbis[3,5-dibromo-4-(2,3-dibromopropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Sulfonylbis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl] sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-SULFONYLBIS(3,5-DIBROMO-4-(2,3-DIBROMOPROPOXY)BENZENE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00U7T33ZVU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

Octabromobisphenol-S, also known as 5,5’-Sulfonylbis(1,3-dibromo-2-(2,3-dibromopropoxy)benzene), is primarily used as a flame retardant. Its primary targets are various types of plastics, including PP, PE, PS, and ABS resin rubber. These materials are widely used in the electronic industry and other high molecular material applications.

Mode of Action

Octabromobisphenol-S acts by imparting flame-retardant properties to the materials it is applied to. . This suggests that it may function by increasing the material’s resistance to heat and UV radiation, thereby reducing its flammability.

Biochemical Pathways

Its role in enhancing thermal and uv stability suggests it may interact with pathways related to heat and light response in these materials.

Pharmacokinetics

It has a melting point of 115-120°C and a predicted boiling point of 785.0±60.0 °C. It is slightly soluble in DMSO and ethyl acetate when heated. These properties may influence its distribution and stability in the materials it is applied to.

Result of Action

The primary result of Octabromobisphenol-S’s action is the imparting of flame-retardant properties to the materials it is applied to. This results in materials that are less flammable and more resistant to heat and UV radiation, thereby increasing their safety and durability.

Action Environment

The efficacy and stability of Octabromobisphenol-S can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution in the materials it is applied to. Additionally, its thermal stability means it can retain its flame-retardant properties even under high heat conditions. As it is hygroscopic, moisture in the environment could potentially affect its stability and efficacy.

生化学分析

Biochemical Properties

1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interactions between 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. Additionally, it can affect gene expression by modulating the activity of transcription factors. The impact on cellular metabolism is also significant, as 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) can alter the metabolic flux of key metabolites.

Molecular Mechanism

At the molecular level, 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell growth. At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux of various metabolites, leading to changes in their levels within the cell. Additionally, this compound can influence the activity of cofactors, further modulating metabolic processes.

Transport and Distribution

The transport and distribution of 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution pattern can significantly impact the compound’s efficacy and toxicity.

Subcellular Localization

1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) is localized within specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches its site of action. The subcellular localization can influence the compound’s activity and function, affecting various cellular processes.

生物活性

1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene), also known by its CAS number 42757-55-1, is a compound belonging to the family of brominated flame retardants. Its complex structure includes multiple bromine atoms and sulfonyl groups, which contribute to its biological activity and potential toxicity. Understanding the biological effects of this compound is critical for assessing its safety and environmental impact.

- Molecular Formula : C₁₈H₁₄Br₈O₄S

- Molecular Weight : 965.605 g/mol

- CAS No. : 42757-55-1

Biological Activity Overview

The biological activity of 1,1'-sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) can be assessed through various studies focusing on its toxicity, endocrine disruption potential, and carcinogenic properties.

Toxicity Studies

Research indicates that compounds with similar structures to 1,1'-sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene), particularly tetrabromobisphenol A (TBBPA), exhibit significant toxicological effects. For instance:

- Neurotoxicity : Some studies have linked brominated flame retardants to neurotoxic effects in mammals. Chronic exposure to TBBPA has been associated with neurobehavioral changes in rodent models .

- Reproductive and Developmental Toxicity : Exposure during critical developmental windows has been shown to affect reproductive health and development in animal models .

Endocrine Disruption

The compound has been studied for its potential as an endocrine disruptor. Similar brominated compounds have demonstrated the ability to interfere with thyroid hormone homeostasis:

- Thyroid Hormone Disruption : Research on TBBPA shows that it can decrease circulating levels of thyroxine (T4) without affecting triiodothyronine (T3) or thyroid-stimulating hormone (TSH) levels . This suggests a mechanism through which 1,1'-sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) could similarly impact thyroid function.

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified some brominated flame retardants as possibly carcinogenic based on animal studies. While specific data on 1,1'-sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) is limited, its structural similarity to known carcinogens raises concerns about its potential carcinogenicity .

Case Study 1: Neurotoxic Effects in Rodents

In a study examining the neurotoxic effects of TBBPA and related compounds:

- Methodology : Rodent models were exposed to varying concentrations of TBBPA over several weeks.

- Findings : Significant impairments in cognitive function and motor skills were observed in high-exposure groups compared to control groups .

Case Study 2: Thyroid Hormone Disruption

A comprehensive review of endocrine disruptors highlighted the following:

- Study Design : Various animal studies were analyzed for their impact on thyroid hormone levels.

- Results : Compounds similar to 1,1'-sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) consistently showed reduced T4 levels and altered thyroid receptor binding dynamics .

Table 1: Toxicological Effects of Related Compounds

| Compound | Neurotoxicity | Endocrine Disruption | Carcinogenic Potential |

|---|---|---|---|

| TBBPA | Yes | Yes | Possibly |

| 1,1'-Sulfonylbis(3,5-dibromo...) | Unknown | Potentially | Unknown |

Table 2: Summary of Key Studies

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Eustis et al. (1995) | Carcinogenicity in rodents | Metabolite identified as carcinogenic |

| NTP (2016) | Endocrine disruption | Altered thyroid hormone levels in exposed rodents |

| Dishaw et al. (2014) | Biomarkers of exposure | Identified metabolites linked to flame retardants |

準備方法

Initial Bromination of Bisphenol S

In a four-necked flask, 50 g of bisphenol S is dissolved in a mixture of 300 g recycled mother liquor (containing residual bromine and catalysts) and 100 g water . The solution is warmed to 25°C , followed by the dropwise addition of 56 g hydrogen peroxide (30% w/w) and 68 g liquid bromine over 95 minutes . The exothermic reaction is maintained at 25–37°C for 6 hours , achieving a 99.5% yield of tetrabromobisphenol-S.

Secondary Bromination for Octabromination

To introduce additional bromine atoms into the propoxy groups, the tetrabrominated intermediate undergoes further bromination. Excess bromine (2.2 molar equivalents ) is added at 80–130°C in the presence of phosphorus pentachloride (1.3 equivalents) as a catalyst. This step proceeds for 15–20 hours , resulting in the substitution of hydrogen atoms on the propoxy side chains with bromine.

Stepwise Bromination and Etherification

Alternative routes involve sequential bromination and etherification to construct the 2,3-dibromopropoxy substituents.

Etherification with 2,3-Dibromopropanol

The hydroxyl groups of tetrabromobisphenol-S are reacted with 2,3-dibromopropanol under acidic conditions. A mixture of 1.2 equivalents thionyl chloride and 1.0 equivalent phosphorus pentachloride facilitates the formation of the ether linkage at 40–90°C . The reaction is quenched with sodium sulfite to neutralize excess bromine, yielding a crude product with 98.6% purity .

Final Bromination for Side-Chain Substitution

The propoxy groups are further brominated using gaseous bromine in dichloromethane at 100°C for 20 hours . This step ensures complete substitution of the propoxy chain’s hydrogen atoms, achieving the final octabrominated structure.

Purification and Crystallization Techniques

Solvent-Based Crystallization

The crude product is dissolved in a 21% diethyl ether/79% pentane mixture and cooled to 5°C to induce crystallization. Seed crystals of 1,3-dibromoacetone (a structural analog) are added to enhance crystal growth, yielding 97.3% pure octabromobisphenol-S .

Catalytic Equilibration with Hydrogen Bromide

Residual impurities are removed by treating the product with 0.5–10% hydrogen bromide in ethyl acetate. This step equilibrates bromine distribution across the molecule, increasing purity to 98.3% .

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters from documented protocols:

Industrial-Scale Adaptations

Continuous Flow Reactors

Recent patents describe continuous bromination using tubular reactors to improve heat dissipation and reduce reaction times to <4 hours .

Catalytic Optimization

Phosphorus pentachloride and hydrogen bromide are critical for minimizing side reactions, with molar ratios optimized to 1:1.3 (substrate:catalyst) .

Q & A

Q. Advanced Research Focus

- In Vivo Models : Zebrafish embryos (LC₅₀ = 2.1 mg/L at 96 hrs) show developmental abnormalities .

- In Vitro Assays : HepG2 cell lines reveal mitochondrial dysfunction (EC₅₀ = 12 µM) .

Mechanistic Studies : - Oxidative stress markers (e.g., glutathione depletion) correlate with bromine release.

- Use RNA-seq to identify dysregulated pathways (e.g., apoptosis, lipid metabolism) .

How can trace-level detection in environmental matrices be optimized?

Q. Advanced Research Focus

| Method | LOD (ng/L) | Matrix | Reference |

|---|---|---|---|

| LC-ESI/MS/MS | 0.5 | Water | |

| Py-GC-MS | 5.0 | Sediment | |

| Challenges : |

- Co-elution with other brominated contaminants.

- Use isotope dilution (¹³C-labeled analogs) for quantification .

How to resolve contradictions in bioaccumulation data across studies?

Advanced Research Focus

Discrepancies arise from:

- Lipid Content Variability : Higher accumulation in lipid-rich organisms (e.g., BAF = 4,500 in fish vs. 120 in algae) .

- Metabolic Differences : Species-specific CYP450 activity alters debromination rates.

Resolution Strategy : - Standardize test organisms (e.g., Daphnia magna) and exposure durations.

- Meta-analysis of BCF/BAF values across peer-reviewed datasets .

What regulatory frameworks govern its use in research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。